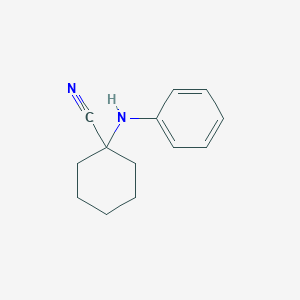

1-Anilinocyclohexanecarbonitrile

Description

Properties

IUPAC Name |

1-anilinocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWMXJKEKOKJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302965 | |

| Record name | 1-anilinocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64269-06-3 | |

| Record name | 64269-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-anilinocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylamino-cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Anilinocyclohexanecarbonitrile chemical properties

- 1. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dl.astm.org [dl.astm.org]

- 4. Contamination of illicit phencyclidine with 1-piperidinocyclohexanecarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. m.youtube.com [m.youtube.com]

- 8. lehigh.edu [lehigh.edu]

- 9. youtube.com [youtube.com]

- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. law.justia.com [law.justia.com]

- 14. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

An In-Depth Technical Guide to the Synthesis of 1-Anilinocyclohexanecarbonitrile from Cyclohexanone

Executive Summary

This whitepaper provides a comprehensive technical guide for the synthesis of 1-Anilinocyclohexanecarbonitrile, a significant chemical intermediate. The primary synthetic route detailed is the Strecker reaction, a classic and efficient three-component condensation of cyclohexanone, aniline, and a cyanide source. This document delves into the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, outlines modern analytical techniques for product characterization, and places a critical emphasis on the stringent safety protocols required when handling highly toxic reagents. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis who require a thorough and practical understanding of this chemical transformation.

Introduction: Significance and Synthesis Overview

This compound (also known as N-phenyl-1-aminocyclohexanecarbonitrile) is an α-aminonitrile compound of significant interest in synthetic organic chemistry. Its primary relevance lies in its role as a direct precursor to phencyclidine (PCP) and its analogues, which are compounds of neuropharmacological interest and are classified as controlled substances.[1][2] The synthesis and characterization of these molecules are crucial for forensic analysis, toxicological studies, and pharmacological research.[3][4]

The most direct and established method for preparing this compound is the Strecker amino acid synthesis , or simply the Strecker reaction.[5][6] Discovered by Adolph Strecker in 1850, this reaction is a robust one-pot method for producing α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source.[7][8] The use of a ketone (cyclohexanone) and a primary amine (aniline) yields an N-substituted, α,α-disubstituted aminonitrile, the target compound of this guide.[5]

The Strecker Synthesis: Mechanistic Insights

The Strecker synthesis of this compound is a two-stage process that occurs concurrently in a single reaction vessel. The mechanism is characterized by the initial formation of an iminium ion, which is subsequently trapped by a nucleophilic cyanide ion.

Stage 1: Iminium Ion Formation The reaction commences with the condensation of aniline and cyclohexanone.[9] The carbonyl oxygen of cyclohexanone is first protonated, typically by a mild acid catalyst or even the slightly acidic conditions provided by the reagents themselves, which enhances the electrophilicity of the carbonyl carbon.[10][11] Aniline then performs a nucleophilic attack on the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, resulting in the formation of a resonance-stabilized N-phenylcyclohexyl iminium ion.

Stage 2: Nucleophilic Cyanide Addition The highly nucleophilic cyanide ion (CN⁻), supplied by a salt such as potassium cyanide (KCN), attacks the electrophilic carbon of the iminium ion.[5][7] This step forms the new carbon-carbon bond and neutralizes the charge on the nitrogen, yielding the final product, this compound.

Caption: Figure 1: Reaction Mechanism of Strecker Synthesis

A Validated Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. Adherence to all safety precautions outlined in Section 5 is mandatory.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| Cyclohexanone | C₆H₁₀O | 98.14 | -47 | 155.6 | Flammable, Harmful |

| Aniline | C₆H₅NH₂ | 93.13 | -6 | 184.1 | Toxic, Carcinogen |

| Potassium Cyanide | KCN | 65.12 | 634.5 | 1625 | Highly Toxic, Ecotoxic |

| Methanol | CH₃OH | 32.04 | -97.6 | 64.7 | Flammable, Toxic |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | Highly Flammable |

| Hydrochloric Acid | HCl | 36.46 | - | - | Corrosive |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | - | Mild Irritant |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 1124 (dec.) | - | Irritant |

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow for Synthesis

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (0.1 mol) and aniline (0.1 mol) in 100 mL of methanol.

-

Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Cyanide Addition : Separately, prepare a solution of potassium cyanide (0.11 mol) in 30 mL of deionized water. CAUTION: KCN is extremely toxic. Handle only in a fume hood with appropriate PPE. Slowly add the KCN solution to the stirred reaction mixture dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not rise above 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up and Extraction : Pour the reaction mixture into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Washing : Combine the organic extracts and wash successively with 50 mL of dilute HCl (1M), 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal : Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid.

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic methods should be employed.

| Technique | Feature | Expected Data |

| Appearance | Physical State | White to off-white crystalline solid |

| IR (Infrared) | C≡N stretch (nitrile) | 2240-2220 cm⁻¹ (weak to medium) |

| N-H stretch (secondary amine) | 3400-3300 cm⁻¹ (sharp, medium) | |

| C-H stretch (aromatic) | ~3050 cm⁻¹ | |

| C-H stretch (aliphatic) | 2950-2850 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 6.7-7.3 ppm (multiplet, 5H) |

| N-H Proton | δ ~3.5-4.5 ppm (broad singlet, 1H) | |

| Cyclohexyl Protons | δ 1.2-2.2 ppm (multiplet, 10H) | |

| ¹³C NMR | Nitrile Carbon (C≡N) | δ ~120 ppm |

| Quaternary Carbon (C-CN) | δ ~60 ppm | |

| Aromatic Carbons | δ 115-150 ppm | |

| Cyclohexyl Carbons | δ 20-40 ppm | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 200.28 |

| Key Fragments | Fragments corresponding to loss of HCN, aniline, or parts of the cyclohexyl ring. |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.[3]

Critical Safety Protocols and Hazard Management

The synthesis of this compound involves the use of potassium cyanide, a substance with high acute toxicity.[12] Strict adherence to safety protocols is not optional; it is a matter of life and death.

-

Engineering Controls : All manipulations involving potassium cyanide, including weighing, dissolution, and the reaction itself, must be conducted within a certified chemical fume hood with a face velocity between 80-125 feet per minute.[13][14]

-

Personal Protective Equipment (PPE) : A full-length lab coat, chemical splash goggles, and double-layered nitrile gloves are mandatory.[12][14][15][16] Contaminated gloves should be disposed of immediately and hands washed thoroughly.

-

Acid Incompatibility : NEVER allow potassium cyanide to come into contact with acids.[13][16] This reaction liberates hydrogen cyanide (HCN), an extremely toxic and flammable gas that can be rapidly fatal upon inhalation.[15]

-

Waste Disposal : All cyanide-containing waste (liquid and solid) must be collected in a designated, clearly labeled hazardous waste container.[12] Aqueous cyanide waste should be quenched by treatment with an excess of sodium hypochlorite (bleach) solution under basic (pH > 10) conditions in a fume hood before disposal.[15]

-

Emergency Preparedness : An ANSI-approved safety shower and eyewash station must be immediately accessible.[14] All personnel in the laboratory must be aware that a cyanide reaction is in progress.[15] It is highly recommended that a cyanide antidote kit be available and that personnel be trained in its use. Never work alone when handling cyanides.[14]

-

Exposure Response :

-

Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[14]

-

Inhalation : Move the victim to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion : If the victim is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

-

Conclusion

The Strecker reaction provides an effective and well-documented pathway for the synthesis of this compound from readily available starting materials. This guide has detailed the reaction mechanism, presented a robust experimental protocol, and outlined the necessary analytical methods for characterization. The success and safety of this synthesis are fundamentally dependent on the chemist's expertise, meticulous technique, and an unwavering commitment to the rigorous safety protocols required for handling highly hazardous cyanide compounds.

References

-

Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Strecker Synthesis. (n.d.). NROChemistry. Retrieved from [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Potassium cyanide Safety Data Sheet. (n.d.). Purdue University. Retrieved from [Link]

-

Standard Operating Procedure: Use of Cyanide Salts. (2021, September 13). Imperial College London. Retrieved from [Link]

-

Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

-

LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). Northwestern University. Retrieved from [Link]

-

POTASSIUM CYANIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

- Ranu, B. C., Dey, S. S., & Hajra, A. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 11.

-

A truly green synthesis of α-aminonitriles via Strecker reaction. (2011, October 4). PMC - NIH. Retrieved from [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction. (2011, October 4). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of phencyclidine and its derivatives. (2015, August 10). ResearchGate. Retrieved from [Link]

- Bailey, K., Cone, E. J., & Yousefnejad, D. (1979). Evidence for toxic precursors in illicit phencyclidine preparations.

- De Paoli, G., Brandt, S. D., & Wallach, J. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(8), 633-648.

- Soine, W. H., Vincek, W. C., Agee, D. T., Boni, J., Burleigh, G. C., Casey, T. H., ... & Strother, P. (1980). Contamination of illicit phencyclidine with 1-piperidinocyclohexanecarbonitrile. Journal of Analytical Toxicology, 4(5), 217-221.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contamination of illicit phencyclidine with 1-piperidinocyclohexanecarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. uthsc.edu [uthsc.edu]

- 13. purdue.edu [purdue.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. imperial.ac.uk [imperial.ac.uk]

- 16. nj.gov [nj.gov]

A Spectroscopic Guide to 1-Anilinocyclohexanecarbonitrile: Structure Elucidation Through NMR, IR, and MS

Introduction

1-Anilinocyclohexanecarbonitrile is a molecule of interest in synthetic chemistry, serving as a potential building block for more complex pharmaceutical agents. Its structure, featuring a saturated carbocyclic ring, an aromatic amine, and a nitrile group, presents a distinct spectroscopic fingerprint. Accurate structural confirmation is the bedrock of any chemical research or drug development endeavor, and a multi-technique spectroscopic approach is the gold standard for achieving this.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers and scientists who require a practical, yet theoretically grounded, understanding of how to acquire and interpret spectral data to verify the synthesis and purity of this compound. We will delve into the causality behind experimental choices and the structural information revealed by each spectroscopic peak and signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of each atom.

Expert Insight: Why NMR is the Primary Tool

For a molecule like this compound, ¹H NMR provides immediate information on the ratio and connectivity of protons, distinguishing between the aromatic, cyclohexyl, and amine protons. ¹³C NMR complements this by revealing the carbon skeleton, including the unique chemical environments of the nitrile and the carbon atom to which all three functional groups are attached (the quaternary carbon).

Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust and reproducible NMR analysis begins with meticulous sample preparation.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the dried this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a zero reference point (0 ppm) for the chemical shift scale.

-

-

Instrument Setup & Acquisition :

-

The spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.[1]

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Due to the low natural abundance of ¹³C (about 1.1%), a greater number of scans is required.[2] A proton-decoupled experiment is standard, which results in single lines for each unique carbon atom, simplifying the spectrum.

-

Analysis and Interpretation of ¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum will show distinct signals corresponding to the aniline, cyclohexyl, and amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.2 - 7.4 | Triplet | 2H | Aromatic (meta-H) | Protons on the aniline ring meta to the nitrogen will be split by their ortho neighbors.[3] |

| ~ 6.8 - 7.0 | Triplet & Doublet | 3H | Aromatic (ortho-H, para-H) | The ortho and para protons are more shielded by the electron-donating amine group and thus appear upfield. |

| ~ 3.5 - 4.5 | Broad Singlet | 1H | Amine (N-H) | The chemical shift of the N-H proton can vary significantly and the signal is often broad due to quadrupole broadening and chemical exchange. |

| ~ 1.5 - 2.2 | Multiplets | 10H | Cyclohexyl (-CH₂-) | The ten protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum.[4] |

Analysis and Interpretation of ¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 145 - 150 | Aromatic C (C-N) | The aromatic carbon directly attached to the nitrogen is deshielded. |

| ~ 129 - 130 | Aromatic C (meta-C) | Standard chemical shift for aromatic carbons.[5] |

| ~ 118 - 122 | Aromatic C (ortho-C, para-C) | These carbons are shielded by the electron-donating effect of the nitrogen atom. |

| ~ 118 - 125 | Nitrile (C≡N) | The nitrile carbon typically appears in this region. Its exact position can indicate the orientation on the cyclohexane ring.[6] |

| ~ 55 - 65 | Quaternary Carbon (C-CN) | The carbon atom bonded to the aniline, nitrile, and four other carbons is a key structural feature. |

| ~ 20 - 40 | Cyclohexyl Carbons (-CH₂-) | The carbons of the cyclohexane ring will appear in the aliphatic region.[2] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Expert Insight: The Diagnostic Power of IR

For this compound, the most diagnostic peaks will be the sharp, intense absorption of the nitrile group (C≡N) and the characteristic absorptions of the N-H bond of the secondary amine and the C-H bonds of the aromatic and aliphatic portions.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a common and convenient method for acquiring IR spectra of solid samples.

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition :

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Analysis and Interpretation of IR Spectrum (Predicted)

The IR spectrum will provide a unique "fingerprint" for the molecule.[7]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~ 3350 - 3450 | Medium, Sharp | N-H Stretch | Secondary Amine (Anilino N-H) |

| > 3000 | Medium | C-H Stretch | Aromatic C-H (Anilino Ring)[8] |

| < 3000 | Strong | C-H Stretch | Aliphatic C-H (Cyclohexyl Ring)[8] |

| ~ 2240 - 2260 | Sharp, Medium-Strong | C≡N Stretch | Nitrile |

| ~ 1600 & ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1450 - 1470 | Medium | C-H Bend | Aliphatic CH₂ Scissoring |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Expert Insight: Confirming Molecular Formula

High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₆N₂), the expected exact mass is a critical piece of identifying information.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI is a common ionization technique that generates a molecular ion and a series of characteristic fragment ions.

-

Sample Introduction : The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization : In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing an electron to be ejected, forming a radical cation known as the molecular ion (M⁺•).[1]

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Analysis and Interpretation of Mass Spectrum (Predicted)

-

Molecular Ion (M⁺•) : The peak with the highest m/z value should correspond to the molecular weight of this compound, which is 200.28 g/mol . The molecular ion peak is expected at m/z = 200 .

-

Key Fragmentation Patterns : The molecular ion can undergo fragmentation, providing structural clues. Plausible fragmentation pathways include:

-

Loss of HCN (m/z = 27) : A common fragmentation for nitriles, leading to a fragment at m/z = 173 .

-

Loss of the cyclohexyl ring : Cleavage of the bond between the aniline nitrogen and the cyclohexane ring.

-

Formation of an anilinium ion (C₆H₅NH₂⁺•) : Leading to a fragment at m/z = 93 .

-

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in the integration of the data. No single technique provides the complete picture, but together they offer unambiguous structural confirmation.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic use of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical nitrile, amine, and aromatic functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive spectroscopic profile serves as an essential benchmark for any researcher working with this compound, ensuring sample identity, purity, and providing the foundational data for further studies.

References

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. compoundchem.com [compoundchem.com]

- 3. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

The Genesis of a Notorious Compound: A Technical History of 1-Piperidinocyclohexanecarbonitrile (PCC)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Nomenclature

This guide delves into the technical history and chemical properties of 1-piperidinocyclohexanecarbonitrile, a compound of significant interest in both pharmaceutical history and forensic chemistry. It is crucial to note at the outset that the topic of "1-Anilinocyclohexanecarbonitrile" as specified in the initial query appears to be a misnomer within the common literature, particularly concerning the synthesis of phencyclidine (PCP). The primary and historically accurate precursor is, in fact, 1-piperidinocyclohexanecarbonitrile , commonly abbreviated as PCC. This document will proceed with the correct nomenclature, providing an in-depth exploration of PCC's discovery, synthesis, and chemical profile.

Introduction: A Precursor of Profound Consequence

1-Piperidinocyclohexanecarbonitrile (PCC) is a crystalline organic solid that holds a pivotal position in the history of psychoactive substances. While possessing its own toxicological profile, PCC is not primarily known for its intrinsic biological effects. Instead, its notoriety stems from its role as the immediate chemical precursor to 1-(1-phenylcyclohexyl)piperidine, the potent dissociative anesthetic better known as phencyclidine or PCP. The story of PCC is therefore inextricably linked to the rise and fall of PCP in both clinical and illicit settings. Understanding the chemistry and history of PCC provides critical insights into the synthesis of a major class of arylcyclohexylamine drugs and the regulatory frameworks that have evolved to control them.

Historical Development: A Byproduct of Anesthetic Research

The discovery of 1-piperidinocyclohexanecarbonitrile is not marked by a singular, celebrated event but is rather a footnote in the larger narrative of pharmaceutical innovation in the mid-20th century. Its synthesis and utility were brought to light through the research efforts at Parke-Davis and Company in the 1950s.

The initial promise of PCP as a revolutionary anesthetic, marketed under the trade name Sernyl, was short-lived. Severe postoperative side effects, including delirium, psychosis, and dysphoria, led to its discontinuation for human use in 1965. Subsequently, its veterinary use was also restricted. However, the simplicity of its synthesis, with PCC as a key intermediate, facilitated its emergence as a major drug of abuse in the 1960s and 1970s. This led to stringent legal controls on both PCP and its immediate precursors.

Chemical Synthesis: The Path to a Controlled Substance

The primary route to 1-piperidinocyclohexanecarbonitrile is a variation of the Strecker amino acid synthesis, a well-established method for producing α-aminonitriles. The reaction is typically a one-pot synthesis involving three key reagents: cyclohexanone, piperidine, and a cyanide salt (such as potassium or sodium cyanide).

Reaction Mechanism and Causality

The synthesis proceeds through the formation of an iminium ion intermediate. Cyclohexanone is first reacted with piperidine to form an enamine or, under acidic conditions, an iminium salt. The nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile, 1-piperidinocyclohexanecarbonitrile. The choice of an acidic medium (pH 3-4) is crucial as it protonates the hydroxyl group of the intermediate cyanohydrin, making it a good leaving group (water) and facilitating the formation of the iminium cation, which is highly susceptible to nucleophilic attack by the cyanide ion.

Caption: Synthesis pathway of 1-Piperidinocyclohexanecarbonitrile (PCC).

Validated Experimental Protocol

The following protocol is a representative method for the synthesis of 1-piperidinocyclohexanecarbonitrile[1].

Reagents:

-

Cyclohexanone (0.52 mol)

-

Piperidine (0.52 mol)

-

Potassium Cyanide (KCN) (0.55 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

95% Ethanol

Procedure:

-

In a suitable reaction vessel, carefully mix piperidine (44 g, 0.52 mol) with 45 ml of concentrated HCl and 120 ml of cold water. The pH of the resulting solution should be in the range of 3-4.

-

To this acidic solution, add cyclohexanone (50 g, 0.52 mol) with stirring.

-

In a separate beaker, dissolve potassium cyanide (36 g) in 100 ml of water.

-

With vigorous stirring, add the potassium cyanide solution to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight. A white precipitate of 1-piperidinocyclohexanecarbonitrile will form.

-

Collect the crystalline product by filtration and wash it with cold water.

-

Recrystallize the crude product from 95% ethanol to yield a white crystalline solid.

This procedure typically results in a high yield of the desired product.

Physicochemical and Analytical Data

A thorough understanding of the physical and chemical properties of 1-piperidinocyclohexanecarbonitrile is essential for its identification and handling.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(piperidin-1-yl)cyclohexane-1-carbonitrile | PubChem[2] |

| Common Name | 1-Piperidinocyclohexanecarbonitrile (PCC) | PubChem[2] |

| CAS Number | 3867-15-0 | PubChem[2] |

| Molecular Formula | C₁₂H₂₀N₂ | PubChem[2] |

| Molecular Weight | 192.30 g/mol | PubChem[2] |

| Appearance | White to pale yellow crystalline solid | ChemBK[3] |

| Melting Point | 61-64 °C | ChemBK[3] |

| Boiling Point | ~296-298 °C | ChemBK[3] |

| Solubility | Soluble in organic solvents like ethanol and ethers | ChemBK[3] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification of 1-piperidinocyclohexanecarbonitrile.

| Spectroscopic Method | Key Features and Observations | Source |

| Infrared (IR) Spectroscopy | A characteristic sharp absorption band is observed around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. | Scribd |

| ¹H Nuclear Magnetic Resonance (NMR) | The spectrum shows characteristic signals for the protons of the piperidine and cyclohexane rings. | PubChem[2] |

| ¹³C Nuclear Magnetic Resonance (NMR) | The spectrum displays distinct signals for the carbon atoms of the piperidine and cyclohexane rings, as well as the quaternary carbon of the nitrile group. | PubChem[2] |

| Mass Spectrometry (MS) | Under electron ionization (EI), the mass spectrum shows a molecular ion peak (M⁺) at m/z 192. Common fragment ions are observed at m/z 149 and 150.[2][4] | PubChem, NIST[2][4] |

Chemical Reactivity and Conversion to Phencyclidine

The primary chemical significance of 1-piperidinocyclohexanecarbonitrile lies in its conversion to phencyclidine. This is achieved through a Grignard reaction, where PCC is treated with phenylmagnesium bromide.

Reaction Mechanism

The highly nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbon of the nitrile group in PCC. The resulting imine intermediate is then hydrolyzed upon acidic workup to yield phencyclidine.

Caption: Conversion of PCC to Phencyclidine (PCP) via Grignard reaction.

Legal Status and Regulation

Due to its essential role in the clandestine synthesis of PCP, 1-piperidinocyclohexanecarbonitrile is a controlled substance in many jurisdictions worldwide. In the United States, PCC is classified as a Schedule II immediate precursor under the Controlled Substances Act.[2] This designation imposes strict regulatory controls on its manufacture, distribution, and possession.

Conclusion

1-Piperidinocyclohexanecarbonitrile, while a relatively simple molecule, carries a complex and significant history. Born from the pursuit of improved anesthetics, its fate became entwined with that of its notorious derivative, phencyclidine. The study of PCC offers a compelling case study in the dual nature of chemical discovery—where a compound designed for therapeutic benefit can also be repurposed for illicit means. For researchers and law enforcement, a comprehensive understanding of the synthesis, properties, and analytical signatures of PCC remains a critical area of knowledge.

References

-

PubChem. (n.d.). 1-Piperidinocyclohexanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1-Piperidinocyclohexanecarbonitrile. Retrieved from [Link]

- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.

-

Scribd. (n.d.). PCP Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarbonitrile, 1-(1-piperidinyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum (electron ionization) of Cyclohexanecarbonitrile, 1-(1-piperidinyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Piperidine Cyclohexane Carbonitrile. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 1-Anilinocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

As a Senior Application Scientist, it is not uncommon to encounter compounds with incomplete characterization data in the public domain. 1-Anilinocyclohexanecarbonitrile presents such a case. This guide is structured to address this reality, providing not only what is known but also a practical framework for its complete physical and spectral characterization. We will navigate the expected properties based on its chemical structure and analogous compounds, and detail the experimental protocols necessary to establish a comprehensive profile. This document serves as both a repository of available information and a procedural guide for researchers venturing into the synthesis and analysis of this and related α-aminonitriles.

Molecular Structure and an Overview of Physicochemical Properties

This compound is an α-aminonitrile featuring a cyclohexane ring and an aniline moiety attached to the same carbon atom, which also bears a nitrile group. This unique structural arrangement imparts specific chemical characteristics that are crucial for its handling, reactivity, and potential applications.

Caption: Molecular Structure of this compound.

| Property | Predicted/Analogous Value | Experimental Protocol for Determination |

| Molecular Formula | C₁₃H₁₆N₂ | Mass Spectrometry |

| Molecular Weight | 200.28 g/mol | Mass Spectrometry |

| Melting Point | Likely a solid at room temperature with a distinct melting point. For comparison, 1-cyanocyclohexane acetonitrile has a melting point of 84-86°C.[1] | Capillary Melting Point Apparatus or Differential Scanning Calorimetry (DSC) |

| Boiling Point | High boiling point, likely >250°C at atmospheric pressure. Prone to decomposition at high temperatures. | Vacuum Distillation |

| Solubility | Predicted to be soluble in organic solvents like chloroform and methanol.[1] Low solubility in water is expected. | Gravimetric analysis in various solvents at controlled temperatures. |

| Appearance | Expected to be a white to off-white solid.[1] | Visual Inspection |

Spectroscopic Characterization: A Roadmap to Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the N-H proton, and the aliphatic protons of the cyclohexane ring. The chemical shifts and coupling patterns will be indicative of their chemical environment and spatial relationships.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data by providing information on the number and types of carbon atoms in the molecule. Key signals would include those for the nitrile carbon, the quaternary carbon bonded to the nitrogen and cyano group, the aromatic carbons, and the aliphatic carbons of the cyclohexane ring.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C≡N Stretch (Nitrile) | 2220-2260 | Medium |

| C=C Stretch (Aromatic) | 1500-1600 | Medium |

The presence of these key peaks would provide strong evidence for the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also help to confirm the connectivity of the molecule.

Caption: General workflow for Mass Spectrometry analysis.

Experimental Protocols for Physicochemical Characterization

To establish a definitive profile for this compound, the following experimental protocols are recommended.

Determination of Melting Point

Apparatus: Digital capillary melting point apparatus. Procedure:

-

Finely powder a small amount of the dried sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Determination of Solubility

Apparatus: Analytical balance, temperature-controlled shaker, centrifuge, HPLC or UV-Vis spectrophotometer. Procedure (for a given solvent):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Equilibrate the solution by shaking at a constant temperature for 24-48 hours.

-

Centrifuge the solution to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the solubility in units of mg/mL or mol/L.

Conclusion and Future Work

While a comprehensive, experimentally verified dataset for the physical characteristics of this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. The predicted properties, based on its chemical structure and analogous compounds, offer a valuable starting point for researchers. The detailed experimental protocols outlined herein provide a clear path for the systematic determination of its melting point, solubility, and spectroscopic profile. The execution of these experiments will be crucial in filling the existing knowledge gap and enabling the further development and application of this intriguing α-aminonitrile.

References

Sources

A Researcher's Guide to the Solubility of 1-Anilinocyclohexanecarbonitrile in Organic Solvents

Abstract: 1-Anilinocyclohexanecarbonitrile is a key chemical intermediate whose utility in synthesis, purification, and analytical applications is fundamentally governed by its solubility characteristics. However, a comprehensive public dataset quantifying its solubility in common organic solvents is notably absent from the literature. This technical guide addresses this critical knowledge gap by providing a robust theoretical framework and detailed experimental protocols for researchers to systematically determine and apply the solubility profile of this compound. We synthesize principles of solute-solvent interactions with the gold-standard isothermal shake-flask method to empower scientists in drug development and chemical research with the tools for precise solvent selection and process optimization.

Introduction

This compound is a molecule of significant interest in synthetic organic chemistry, primarily recognized as a direct precursor in the synthesis of phencyclidine (PCP) and its analogs. Its detection and quantification are therefore crucial in forensic and analytical chemistry. Beyond this context, understanding its behavior in solution is paramount for any researcher aiming to utilize it as a building block for novel compounds or to develop robust analytical methods.

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physical property that influences every stage of development, from reaction kinetics and purification to formulation and bioavailability. Despite its importance, quantitative solubility data for this compound remains scarce. This guide serves not as a repository of existing data, but as a comprehensive, field-proven manual for determining, understanding, and applying the solubility of this compound in a scientifically rigorous manner.

Part 1: Theoretical Framework for Predicting Solubility

Before embarking on experimental determination, a theoretical understanding of the solute and its potential interactions with various solvents can guide solvent selection and predict general solubility trends. The principle of "like dissolves like" is the cornerstone of this analysis.[1]

Physicochemical Properties of this compound

The molecular structure of this compound dictates its solubility. It comprises three key functional regions:

-

Aniline Moiety (-NH-Ph): The secondary amine and the aromatic phenyl group introduce polarity and the capacity for hydrogen bonding (as a donor). The phenyl group also contributes to van der Waals forces.

-

Cyclohexane Ring: This saturated aliphatic ring is nonpolar and contributes to the molecule's lipophilicity.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor.

This combination of polar (nitrile, amine) and nonpolar (cyclohexane, phenyl) features suggests that this compound is a moderately polar compound. Therefore, its highest solubility is expected in solvents of intermediate polarity.

The Role of Solute-Solvent Interactions

Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols like methanol and ethanol) can act as hydrogen bond donors and acceptors, interacting strongly with the aniline and nitrile groups.[1]

-

Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetonitrile, acetone, ethyl acetate) will interact with the polar nitrile and amine functionalities.

-

Van der Waals Forces: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the cyclohexane and phenyl rings. These interactions are generally weaker.

Predicting Solubility Trends with Hildebrand Solubility Parameters

The Hildebrand solubility parameter (δ) provides a numerical estimate of a material's cohesive energy density and is a useful tool for predicting miscibility.[2] Materials with similar δ values are likely to be miscible.[2][3] By comparing the predicted δ for the solute with the known δ of various solvents, a rational selection can be made.

Table 1: Hildebrand Solubility Parameters for Common Organic Solvents

| Solvent | Hildebrand Parameter (δ) (MPa¹/²)[4] | Solvent Type | Predicted Solubility of this compound |

| n-Hexane | 14.9 | Nonpolar | Low |

| Toluene | 18.2 | Nonpolar (Aromatic) | Low to Moderate |

| Diethyl Ether | 15.1 | Slightly Polar | Moderate |

| Ethyl Acetate | 18.6 | Polar Aprotic | High |

| Acetone | 19.9 | Polar Aprotic | High |

| Acetonitrile | 24.3 | Polar Aprotic | High |

| Isopropanol | 23.5 | Polar Protic | Moderate to High |

| Ethanol | 26.0 | Polar Protic | Moderate |

| Methanol | 29.7 | Polar Protic | Moderate |

| Water | 47.8 | Polar Protic | Very Low |

Note: The solubility parameter for this compound is not published but can be estimated using computational methods. Based on its structure, it is expected to fall in the 19-25 MPa¹/² range, suggesting good solubility in solvents like ethyl acetate, acetone, and acetonitrile.

Part 2: Experimental Determination of Solubility

While theoretical predictions are valuable, they must be validated by empirical data. The isothermal shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[5][6]

The Isothermal Shake-Flask Method: A Self-Validating Protocol

This method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered and the concentration of the dissolved solute is determined analytically.

Causality Behind Experimental Choices:

-

Using Excess Solute: Ensures that the solution reaches true saturation.

-

Constant Temperature (Isothermal): Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

-

Prolonged Equilibration (24-72 hours): Guarantees that the system has reached thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.[7]

-

Filtration: A sub-micron filter (e.g., 0.22 µm PTFE) is essential to remove all undissolved solid particulates, which would otherwise lead to an overestimation of solubility.

Detailed Step-by-Step Experimental Protocol

Materials and Reagents:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Calibrated positive displacement pipettes and analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for analysis

Apparatus:

-

Thermostatic orbital shaker or shaking incubator

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a 20 mL vial. The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibration.

-

Solvent Addition: Accurately dispense a known volume (e.g., 10.0 mL) of the chosen solvent into the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate at a constant speed (e.g., 150 rpm) for at least 24 hours. A 48-hour or 72-hour time point is recommended to confirm equilibrium has been reached (i.e., the measured concentration does not change).

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed in the shaker for at least 30 minutes to allow suspended particles to settle. Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first ~0.5 mL of filtrate to saturate the filter material. Collect the subsequent filtrate into a clean, labeled vial.

-

Dilution: Accurately dilute a known volume of the filtrate with the appropriate solvent to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as GC-MS.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the isothermal shake-flask solubility determination process.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the quantification of this compound due to its volatility and the specificity of mass spectrometry.[8][9]

Suggested GC-MS Parameters:

-

Injector: Split/Splitless, 250 °C, Split ratio 20:1

-

Column: HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm

-

Carrier Gas: Helium, constant flow at 1.3 mL/min

-

Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min

-

MS Transfer Line: 280 °C

-

Ion Source: Electron Ionization (EI), 230 °C, 70 eV

-

Detection: Selected Ion Monitoring (SIM) mode for quantification using characteristic ions to enhance sensitivity and selectivity.

Part 3: Data Presentation and Application

Summarizing Quantitative Data

All experimentally determined solubility data should be compiled into a clear, structured format to facilitate comparison and solvent selection.

Table 2: Template for Experimental Solubility Data of this compound at 25 °C

| Solvent | Dielectric Constant | Hildebrand (δ) (MPa¹/²) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., n-Hexane | 1.88 | 14.9 | ||

| e.g., Toluene | 2.38 | 18.2 | ||

| e.g., Ethyl Acetate | 6.02 | 18.6 | ||

| e.g., Acetonitrile | 37.5 | 24.3 | ||

| e.g., Methanol | 32.7 | 29.7 |

Application of Solubility Data in Drug Development and Research

The generated solubility data is not an academic exercise; it is actionable intelligence for process development.

-

Recrystallization Solvent Selection: The ideal single solvent for recrystallization is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[10][11] The data from Table 2 provides the "low temperature" data point. A screening process where solubility is tested near the solvent's boiling point is the next logical step.[12]

-

Reaction Chemistry: Knowledge of solubility allows for the selection of a solvent that can maintain all reactants in a single phase, potentially increasing reaction rates and yields.

-

Chromatographic Purification: Solubility data helps in choosing appropriate solvents for loading a compound onto a chromatography column and in selecting components for the mobile phase.

Mandatory Visualization: Solvent Selection Logic

The following diagram illustrates the relationship between solvent properties and their application in purification.

Caption: Relationship between solvent properties, data, and application.

Conclusion

While published quantitative solubility data for this compound is lacking, this guide provides the necessary theoretical foundation and a detailed, robust experimental framework for its determination. By combining the predictive power of physicochemical principles with the empirical accuracy of the isothermal shake-flask method, researchers can generate the high-quality data essential for informed solvent selection. This, in turn, enables the optimization of critical processes such as chemical synthesis, purification by recrystallization, and the development of analytical methods, ultimately accelerating research and development timelines.

References

-

Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

-

Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Vlasiadis, M. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

ResearchGate. (2022). Concept of solubility prediction in organic solvents by machine learning. [Link]

-

Vlasiadis, M. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

-

Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

-

RSC Publishing. (2025). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis. [Link]

-

University of California, Los Angeles. Recrystallization. [Link]

-

University of Massachusetts Boston. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

-

Wen, H. et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]

-

Quality Analysis. GC-MS: gas chromatography-mass spectrometry. [Link]

-

National Center for Biotechnology Information. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Baka, E. et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Springer. (2020). Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up. [Link]

-

ResearchGate. (2014). Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K. [Link]

-

Taylor & Francis Online. Hildebrand solubility parameter – Knowledge and References. [Link]

-

Coopers Creek. Part 2 - The Hildebrand Solubility Parameter. [Link]

-

Wikipedia. Hildebrand solubility parameter. [Link]

-

Nordic Rheology Society. (2015). Effect of Mixed Solvents on Polymer Conformation – Correlation between the Hildebrand/Hansen Solubility Parameters and the Intrinsic Viscosity. [Link]

-

PubChem. 1-Aminocyclohexanecarbonitrile. [Link]

-

Wikipedia. Gas chromatography–mass spectrometry. [Link]

-

PubChem. 1,1'-Azobis(cyclohexanecarbonitrile). [Link]

-

PubChem. 1-Piperidinocyclohexanecarbonitrile. [Link]

-

PubChem. 1-Cyano-1-hydroxycyclohexane. [Link]

-

PubChem. 1-Aminocyclopropanecarbonitrile. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Solubility Parameters-- [cool.culturalheritage.org]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]

- 9. measurlabs.com [measurlabs.com]

- 10. edu.rsc.org [edu.rsc.org]

- 11. Recrystallization [sites.pitt.edu]

- 12. pubs.acs.org [pubs.acs.org]

chemical reactivity of the nitrile group in 1-Anilinocyclohexanecarbonitrile

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 1-Anilinocyclohexanecarbonitrile

This guide provides a comprehensive exploration of the chemical reactivity inherent in the nitrile group of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction lists to explain the underlying principles and causality behind synthetic choices. We will delve into the primary transformations of the nitrile moiety—hydrolysis, reduction, and cycloaddition—elucidating the mechanisms that govern these reactions and providing field-proven insights for their practical application.

Introduction: The Strategic Importance of this compound

This compound is a significant α-aminonitrile, notable both for its structural features and its role as a key chemical intermediate. Its core structure consists of a cyclohexane ring bearing both an aniline and a nitrile group on the same carbon atom. This arrangement makes it a direct precursor to Phencyclidine (PCP), a dissociative anesthetic with significant regulatory scrutiny. Beyond this historical context, the true value of this molecule in modern synthesis lies in the versatile reactivity of its nitrile group.

The carbon-nitrogen triple bond of the nitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This intrinsic property allows the nitrile to serve as a gateway functional group, readily convertible into amines, carboxylic acids, amides, and ketones. These transformations are fundamental in medicinal chemistry, enabling the construction of diverse molecular scaffolds and the introduction of critical pharmacophoric elements. This guide will dissect these key reactions, providing the mechanistic understanding and procedural detail necessary for strategic application in research and development.

Synthesis of this compound: The Strecker Reaction

The most common and efficient synthesis of this compound is a variation of the Strecker synthesis. This one-pot, three-component reaction involves cyclohexanone, aniline, and a cyanide source, typically potassium cyanide (KCN) followed by an acid workup.

The reaction proceeds via the initial formation of an iminium ion from the condensation of cyclohexanone and aniline. The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final α-aminonitrile product.

Caption: The Strecker synthesis of this compound.

Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

Hydrolysis is one of the most fundamental transformations of nitriles, providing access to primary amides and, upon completion, carboxylic acids. This conversion can be achieved under either acidic or basic conditions, with distinct mechanistic pathways.[1][2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[3] A series of proton transfers follows, leading to an imidic acid, which then tautomerizes to the more stable amide intermediate.[4] Vigorous conditions (heat, concentrated acid) will drive the subsequent hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt.[3][5]

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, the potent hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon without prior activation.[4][6] This forms a negatively charged intermediate that is protonated by water to yield the imidic acid, which, as in the acidic pathway, tautomerizes to the amide.[4] Under harsher basic conditions, the amide is further hydrolyzed to a carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid.[7][8] Milder basic conditions may allow for the isolation of the amide intermediate.[3]

Table 1: Comparison of Hydrolysis Conditions

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reagents | H₂SO₄ or HCl in H₂O | NaOH or KOH in H₂O/alcohol |

| Initial Step | Protonation of Nitrile Nitrogen | Nucleophilic attack by OH⁻ |

| Intermediate | Amide | Amide |

| Final Product | Carboxylic Acid & Ammonium Salt | Carboxylate Salt (requires acidification) |

| Driving Force | Formation of stable NH₄⁺ | Formation of resonance-stabilized carboxylate |

Experimental Protocol: Acid Hydrolysis to 1-Anilinocyclohexanecarboxylic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of concentrated sulfuric acid and water.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion (typically 4-6 hours), cool the reaction mixture to room temperature and then in an ice bath. Carefully pour the cooled solution over crushed ice.

-

Isolation: Adjust the pH of the aqueous solution to ~4-5 with a saturated sodium hydroxide solution. The carboxylic acid product will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Anilinocyclohexanecarboxylic Acid.

Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of the nitrile group is a powerful method for synthesizing primary amines, a functional group of paramount importance in pharmaceuticals. This transformation requires strong reducing agents capable of delivering two equivalents of hydride to the nitrile carbon.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is the classic reagent for the complete reduction of nitriles to primary amines.[9][10] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻). The first addition breaks one of the π-bonds of the nitrile, forming an intermediate imine anion, which is stabilized as an aluminum complex.[1][11][12] This complex remains sufficiently electrophilic to accept a second hydride ion, resulting in a dianion intermediate.[8][13] A final aqueous workup protonates the dianion to yield the primary amine.[13]

Caption: Reduction of a nitrile to a primary amine using LiAlH₄.

Table 2: Common Reagents for Nitrile Reduction to Amines

| Reagent | Conditions | Advantages | Disadvantages |

| LiAlH₄ | Anhydrous ether or THF, followed by H₂O workup | High reactivity, excellent yields | Highly pyrophoric, reacts violently with water, reduces many other functional groups |

| BH₃-THF | THF, often with heating | Milder than LiAlH₄, more selective | Slower reaction, less stable reagent |

| Catalytic Hydrogenation (H₂/Raney Ni) | High pressure H₂, alcohol solvent, often with NH₃ | Scalable, avoids pyrophoric reagents | Requires specialized high-pressure equipment, potential for side reactions |

Experimental Protocol: LiAlH₄ Reduction to 1-(Aminomethyl)cyclohexyl)aniline

-

Safety: This procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a fume hood, as LiAlH₄ is highly reactive with air and moisture.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

-

Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

-

Workup (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating aluminum salts.

-

Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with ether/THF. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude primary amine.

Cycloaddition Reactions: Constructing Heterocyclic Scaffolds

While less common than hydrolysis or reduction, the nitrile group can participate in cycloaddition reactions, providing a sophisticated route to nitrogen-containing heterocycles. These reactions are particularly valuable in drug discovery for creating novel, rigid scaffolds.

[3+2] Cycloaddition with Azides: Synthesis of Tetrazoles

The [3+2] cycloaddition between a nitrile and an azide (e.g., sodium azide) is a well-established method for synthesizing tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The reaction is typically promoted by a Lewis acid (like ZnBr₂) or Brønsted acid to activate the nitrile.

The mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, increasing its electrophilicity. The azide then attacks the nitrile carbon, leading to a cyclization event that, after rearrangement and protonolysis, yields the tetrazole ring.

Caption: Workflow for the synthesis of a tetrazole via [3+2] cycloaddition.

This reaction, when applied to this compound, would produce a unique spirocyclic tetrazole, a compound with a three-dimensional structure that could be of interest for exploring new chemical space in drug development programs.[14]

Conclusion

The nitrile group of this compound is not merely a structural component but a highly versatile synthetic handle. Its reactivity allows for controlled and efficient transformation into primary amines, carboxylic acids, and complex heterocyclic systems. A thorough understanding of the mechanisms governing its hydrolysis, reduction, and cycloaddition reactions empowers researchers to strategically leverage this precursor in the synthesis of novel chemical entities. The protocols and insights provided in this guide serve as a foundation for the practical application of these principles, enabling the development of innovative molecules for scientific and therapeutic advancement.

References

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. Available at: [Link]

-

Ritter reaction . Wikipedia. Available at: [Link]

-

Ritter reaction . Grokipedia. Available at: [Link]

-

Ritter reaction . chemeurope.com. Available at: [Link]

-

Ritter Reaction . NROChemistry. Available at: [Link]

-

Ritter Reaction . OpenOChem Learn. Available at: [Link]

-

20.7: Chemistry of Nitriles . Chemistry LibreTexts. Available at: [Link]

-

Nitriles to Amines: LiAlH4 Reduction . JoVE. Available at: [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . Chemistry Steps. Available at: [Link]

-

Hydrolysis of Nitriles . Organic Chemistry Tutor. Available at: [Link]

-

5 Nitrile Hydrolysis Steps . Berkeley Learning Hub. Available at: [Link]

-

Conversion of nitriles to 1° amines using LiAlH4 . Chemistry LibreTexts. Available at: [Link]

-

CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms . YouTube. Available at: [Link]

-

Nitrile to Amine - Common Conditions . Organic Chemistry Portal. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. Available at: [Link]

-

20.7: Chemistry of Nitriles . Chemistry LibreTexts. Available at: [Link]

-

20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 . Thompson Rivers University. Available at: [Link]

-

Reactivity of Nitriles . Chemistry LibreTexts. Available at: [Link]

-

Reactions of Nitriles . Chemistry Steps. Available at: [Link]

-

Nitriles (OCR A Level Chemistry A): Revision Note . Save My Exams. Available at: [Link]

-

20.7 Chemistry of Nitriles . OpenStax. Available at: [Link]

-

New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses . Scirp.org. Available at: [Link]

-

Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list . UNODC. Available at: [Link]

-

Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes . SpringerLink. Available at: [Link]

-

List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under international control . INCB. Available at: [Link]

-

Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile . ResearchGate. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journals. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. savemyexams.com [savemyexams.com]

- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-Anilinocyclohexanecarbonitrile

For: Researchers, scientists, and drug development professionals.

Introduction: The Forensic and Toxicological Significance of 1-Anilinocyclohexanecarbonitrile